3-(1H-indol-3-yl)quinoline

Kinase Inhibition Structure-Activity Relationship Tyrosine Kinase

3-(1H-indol-3-yl)quinoline (CAS 146535-51-5, CHEMBL309116) is a heterocyclic small molecule consisting of a quinoline core substituted at the 3-position with an indole moiety. Unlike many fully synthetic analogs within the 3-substituted quinoline class, this compound is a known natural product, originally isolated from the aerial parts of *Peganum nigellastrum*.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
Cat. No. B10842218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)quinoline
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H12N2/c1-3-7-16-12(5-1)9-13(10-18-16)15-11-19-17-8-4-2-6-14(15)17/h1-11,19H
InChIKeyBJQHKICYZOBROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-indol-3-yl)quinoline: Sourcing Guide for a Naturally Occurring Indolyl-Quinoline Scaffold with Defined Kinase Selectivity


3-(1H-indol-3-yl)quinoline (CAS 146535-51-5, CHEMBL309116) is a heterocyclic small molecule consisting of a quinoline core substituted at the 3-position with an indole moiety [1]. Unlike many fully synthetic analogs within the 3-substituted quinoline class, this compound is a known natural product, originally isolated from the aerial parts of *Peganum nigellastrum* [2]. It has been characterized as a weak inhibitor of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) and is essentially inactive against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a selectivity profile that distinguishes it from more potent kinase inhibitors developed within the same chemical series [1].

Why 3-(1H-indol-3-yl)quinoline Cannot Be Replaced by Generic 3-Substituted Quinolines for Target-Specific Investigations


Within the chemical space of 3-substituted quinolines, small structural modifications cause extreme shifts in kinase inhibitory potency. The foundational structure-activity relationship (SAR) established by Maguire et al. demonstrates that while certain lipophilic substituents at the 3-position yield PDGF-RTK IC50 values as low as ≤20 nM, the unsubstituted indol-3-yl variant exhibits dramatically reduced activity (IC50 = 8000 nM) [1]. This represents a >400-fold potency difference driven solely by the nature of the 3-substituent. Consequently, substituting 3-(1H-indol-3-yl)quinoline with any potent in-class PDGFR inhibitor will produce fundamentally different biological outcomes, making it critical to specify the exact congener for experiments requiring this specific weak-inhibition or off-target profile [1].

Quantitative Differentiation Evidence for 3-(1H-indol-3-yl)quinoline: Procurement-Relevant Data vs. Closest Comparators


PDGF-RTK Inhibition: Over 400-Fold Weaker Than the Optimal In-Class Inhibitor

Direct comparison within the same study demonstrates that 3-(1H-indol-3-yl)quinoline is a markedly weak PDGF-RTK inhibitor. The compound showed an IC50 of 8000 nM, whereas the most potent compounds in the series (e.g., 3-(4-methoxyphenyl)-6,7-dimethoxyquinoline, compound 15d) achieved IC50 values of approximately 20 nM under identical cell-free assay conditions [1].

Kinase Inhibition Structure-Activity Relationship Tyrosine Kinase

EGFR-TK Inhibition: Essentially Inactive Versus Active Class Members

The compound was tested for EGFR-TK inhibition and found to be effectively inactive, with an IC50 > 20,000 nM. The original study explicitly states that 'most of the compounds in the series were tested for inhibition of cell-free epidermal growth factor receptor tyrosine kinase activity and found to be inactive,' yet some structurally related 3-substituted quinolines retain measurable EGFR activity [1]. This large, quantifiable inactivity window distinguishes it from analogs with dual PDGFR/EGFR inhibitory potential.

EGFR Kinase Selectivity Off-Target Profiling

Natural Product Provenance: Isolated from Peganum nigellastrum vs. Purely Synthetic Origin

Unlike the vast majority of 3-substituted quinolines, which are exclusively synthetic, 3-(1H-indol-3-yl)quinoline has been isolated and structurally elucidated from the plant *Peganum nigellastrum* [1]. This natural origin provides a verifiable source for researchers who require compounds with established natural product credentials for dereplication studies, biosynthetic pathway analysis, or ecological function assays, which cannot be fulfilled by synthetic-only analogs.

Natural Product Chemistry Phytochemistry Chemical Ecology

Regioisomeric Differentiation: 3-Indolyl vs. 2-Indolyl Quinoline Biological Profiles

The position of the indole attachment on the quinoline core critically dictates biological activity. While 3-(1H-indol-3-yl)quinoline is a weak kinase inhibitor, its regioisomer, 2-(1H-indol-3-yl)quinoline, has been independently characterized as a structural class with potent in vitro activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and as PDE4 inhibitors [1][2]. This functional divergence means the 3-indolyl and 2-indolyl regioisomers are not interchangeable, and selecting the wrong isomer will lead to entirely different biological screening results.

Antibacterial PDE4 Inhibition Positional Isomerism

Optimal Application Scenarios for Procuring 3-(1H-indol-3-yl)quinoline Based on Verified Differentiation Data


Negative Control for PDGF Receptor Tyrosine Kinase Inhibition Assays

When screening novel 3-substituted quinoline derivatives for PDGF-RTK inhibition, 3-(1H-indol-3-yl)quinoline serves as an ideal weak-inhibition control. Its IC50 of 8000 nM [1] provides a clearly defined upper boundary for assay sensitivity, enabling reliable benchmarking of potent candidates (IC50 ≤20 nM) within the same experimental framework.

Selectivity Profiling Panels Requiring a Kinase-Inert Quinoline Scaffold

For researchers building kinase selectivity panels, this compound's confirmed inactivity against EGFR (IC50 >20,000 nM) [1] qualifies it as a specialized tool for deconvolving off-target effects. It can be deployed in cellular assays where a structurally similar but kinase-inactive quinoline scaffold is needed to control for non-kinase-mediated phenotypic changes.

Natural Product Library Curation and Dereplication Studies

Given its confirmed isolation from *Peganum nigellastrum* [2], this compound is a valuable reference standard for dereplication workflows in natural product chemistry. Its spectral and chromatographic data enable the identification of known indole-quinoline alkaloids in new extracts, preventing the costly re-isolation of known compounds.

Synthetic Chemistry Research on Regioselective Cross-Coupling at the Quinoline 3-Position

The specific 3-indolyl-quinoline connectivity makes this compound a key authentic standard for developing or validating palladium-catalyzed coupling methods targeting the quinoline 3-position [1]. It can be used to confirm regiochemical fidelity in new synthetic protocols, contrasting with 2-substituted isomers that form under different catalytic conditions.

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